molecular formula C18H21NO2S B2401097 N-benzyl-4-((4-methoxyphenyl)thio)butanamide CAS No. 942003-10-3

N-benzyl-4-((4-methoxyphenyl)thio)butanamide

Cat. No. B2401097
CAS RN: 942003-10-3
M. Wt: 315.43
InChI Key: UQBSHIPOLOTVFA-UHFFFAOYSA-N
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Description

N-benzyl-4-((4-methoxyphenyl)thio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Molecular Electronics

In the realm of molecular electronics, simple and readily accessible aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. Efficient synthetic transformations have been demonstrated, highlighting the potential of these materials in developing molecular wires and electronic components (Stuhr-Hansen et al., 2005).

Synthetic Chemistry

In synthetic chemistry, directed lithiation techniques have been employed to doubly lithiate compounds like benzenethiol, toluene-4-thiol, and 3,5-dimethylbenzenethiol, offering a convenient approach to ortho-substituted arenethiol derivatives. This method provides direct access to o-phenylene trithiocarbonates, demonstrating the versatility of thiol and methoxy-substituted compounds in synthesizing complex organic structures (Smith et al., 1989).

Material Sciences

A study on renewable thermosetting resins derived from eugenol introduced a bisphenol synthesized through a solvent-free, Ru-catalyzed olefin metathesis coupling reaction followed by hydrogenation. This bisphenol was converted into a bis(cyanate) ester, exhibiting thermal stability in excess of 350°C and a glass transition temperature of 186°C. Such findings suggest the potential of these compounds in developing high-performance materials suitable for various environmental conditions (Harvey et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-benzyl-4-((4-methoxyphenyl)thio)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The compound’s mode of action is characterized as a mixed inhibition type .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for understanding its bioavailability. In silico predictions suggest that the compound has satisfactory drug-like characteristics and ADMET properties .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine concentration at the synapse. This can enhance cholinergic transmission, potentially leading to improved cognition. The compound has been found to have a strong inhibitory activity against AChE, with an IC50 value of 5.84 μmol/L, which is higher than that of the reference compound, rivastigmine .

properties

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSHIPOLOTVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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